

# t-Boc-Aminooxy-PEG12-acid structure and chemical formula

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## Compound of Interest

Compound Name: *t*-Boc-Aminooxy-PEG12-acid

Cat. No.: B8104427

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## In-Depth Technical Guide: t-Boc-Aminooxy-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of **t-Boc-Aminooxy-PEG12-acid**, a heterobifunctional linker widely utilized in bioconjugation and drug development.

### Core Structure and Chemical Identity

**t-Boc-Aminooxy-PEG12-acid** is a polyethylene glycol (PEG) derivative characterized by a discrete PEG length of 12 ethylene glycol units. This linker possesses two distinct functional groups at its termini: a tert-butoxycarbonyl (Boc) protected aminooxy group and a terminal carboxylic acid. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous media.<sup>[1][2]</sup>

The terminal carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond.<sup>[1][2]</sup> The Boc-protected aminooxy group, on the other hand, can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing aldehyde or ketone moieties to form a stable oxime linkage.<sup>[3][4][5]</sup>

Chemical Formula:  $C_{32}H_{63}NO_{17}$ [\[1\]](#)[\[6\]](#)[\[7\]](#)

Molecular Structure: The structure consists of a t-Boc protecting group, an aminooxy functional group, a PEG chain of 12 repeating ethylene glycol units, and a terminal carboxylic acid.

## Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for **t-Boc-Aminooxy-PEG12-acid**, compiled from various suppliers.

Property	Value	Source(s)
Molecular Weight	733.9 g/mol	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Exact Mass	733.4100 g/mol	<a href="#">[7]</a>
Chemical Formula	$C_{32}H_{63}NO_{17}$	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Purity	≥95% - 98%	<a href="#">[1]</a> <a href="#">[6]</a>
CAS Number	187848-68-6	<a href="#">[1]</a> <a href="#">[6]</a>
Solubility	Water, Dichloromethane (DCM)	<a href="#">[6]</a>
Storage	-20°C	<a href="#">[1]</a> <a href="#">[6]</a>

## Experimental Protocols

The utility of **t-Boc-Aminooxy-PEG12-acid** lies in its ability to sequentially link two different molecules. Below are detailed methodologies for the key reactions.

### Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid terminus of **t-Boc-Aminooxy-PEG12-acid** to a molecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized surface).

Materials:

- **t-Boc-Aminooxy-PEG12-acid**

- Amine-containing molecule of interest
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
- Reaction Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Dissolution: Dissolve **t-Boc-Aminooxy-PEG12-acid** in the reaction solvent.
- Activation of Carboxylic Acid:
  - Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS) to the solution of **t-Boc-Aminooxy-PEG12-acid**.
  - Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester intermediate.
- Conjugation to Amine:
  - Dissolve the amine-containing molecule in the coupling buffer.
  - Add the activated t-Boc-Aminooxy-PEG12-NHS ester solution to the amine-containing solution.
  - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

- Quenching: Add the quenching solution to the reaction mixture to quench any unreacted NHS ester.
- Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion chromatography or dialysis) to remove unreacted reagents.

## Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the reactive aminoxy functionality.

Materials:

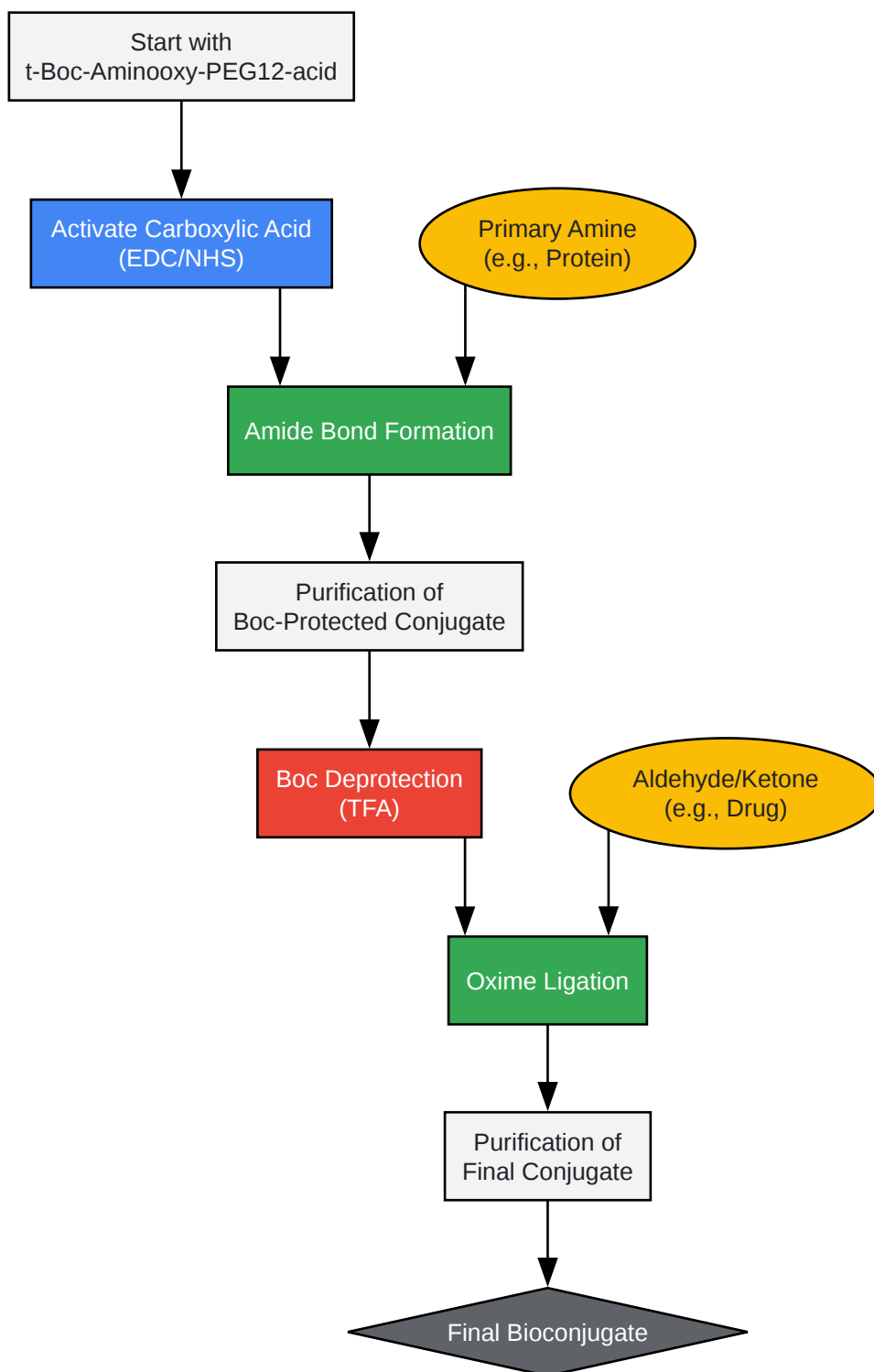
- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolution: Dissolve the Boc-protected conjugate in DCM.
- Deprotection Reaction:
  - Add an excess of TFA to the solution (e.g., a 50% TFA/DCM solution).
  - Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry.
- Solvent Removal: Remove the TFA and DCM under reduced pressure.
- Purification: The deprotected product can be purified by precipitation, extraction, or chromatography as needed.

## Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical bioconjugation experiment using **t-Boc-Aminoxy-PEG12-acid**.



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Caption: Bioconjugation workflow for **t-Boc-Aminoxy-PEG12-acid**.

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